![molecular formula C8H8ClN3O B6315497 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol CAS No. 212268-45-6](/img/structure/B6315497.png)
2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol
Übersicht
Beschreibung
2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require precise control of temperature and the use of inert atmospheres to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Chloro Group
The 4-chloro substituent undergoes nucleophilic substitution under controlled conditions.
Amination Reactions
Replacement of the chloro group with amines occurs via acid-catalyzed mechanisms. For example:
-
Reaction with aniline derivatives in ethanol/HCl yields 4-amino-pyrrolopyrimidine derivatives (86–96% yields) .
-
Steric hindrance from ortho-substituted anilines reduces reaction rates (e.g., ortho-iodoaniline: 62% yield vs. para-chloroaniline: 95%) .
Substrate | Conditions | Product Yield (%) | Selectivity (vs. Solvolysis) |
---|---|---|---|
Aniline | EtOH, 0.1 eq HCl, reflux | 95 | >95% |
2-Iodoaniline | EtOH, 0.1 eq HCl, reflux | 62 | 88% |
4-Chloroaniline | EtOH, 0.1 eq HCl, reflux | 96 | >95% |
Alkoxylation
Methanol or ethanol under acidic conditions replaces chlorine with alkoxy groups, forming 4-ethoxy derivatives (e.g., 72% yield in ethanol/HCl) .
Hydroxyl Group Reactivity
The ethanol side chain participates in esterification and oxidation.
Esterification
-
Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields esters (85–90% conversion).
-
Dehydration with sulfuric acid forms ethers, though this pathway is less explored for this compound.
Oxidation
Controlled oxidation converts the hydroxyl group to a ketone using MnO₂ or Dess-Martin periodinane (70–80% yields).
Pyrrolo[2,3-d]pyrimidine Ring Reactivity
The heteroaromatic ring enables metal coordination and π-stacking interactions.
Metal Coordination
-
Nitrogen atoms at positions 1 and 3 coordinate with transition metals (e.g., Pd, Cu) in cross-coupling reactions .
-
Suzuki-Miyaura coupling with aryl boronic acids produces biaryl derivatives (e.g., 78% yield with Pd(PPh₃)₄) .
Hydrogen Bonding
The N7-H group acts as a hydrogen bond donor, critical for biological interactions (e.g., kinase inhibition) .
Biological Relevance of Reaction Products
Derivatives synthesized from these reactions show significant bioactivity:
Derivative Type | Biological Activity | IC₅₀ (nM) | Source |
---|---|---|---|
4-Amino-piperidine | PKB kinase inhibition | 12 | |
4-Ethoxy | Antiviral (HIV RT inhibition) | 0.8 | |
Acylated ethanol | Cytotoxic (HeLa cells) | 1.2 µM |
Comparative Reaction Efficiency
The chloro group is more reactive than the hydroxyl group in substitution reactions due to its electrophilic nature:
Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Chloro substitution | 3.2 × 10⁻³ | 58 |
Hydroxyl esterification | 1.1 × 10⁻⁴ | 72 |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases. For example, it is related to the synthesis of Tofacitinib, a JAK inhibitor used for rheumatoid arthritis treatment .
1.2 Anti-inflammatory Properties
Research indicates that compounds derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anti-inflammatory effects. These properties make them potential candidates for developing therapeutic agents aimed at treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Synthesis and Chemical Properties
2.1 Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Alkylation : The compound undergoes alkylation reactions to introduce the ethanol moiety.
- Purification : Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
2.2 Chemical Properties
The molecular formula of this compound is CHClNO with a molecular weight of approximately 188.63 g/mol. It is characterized as a light brown to brown crystalline powder with specific solubility characteristics that facilitate its use in pharmaceutical formulations.
Case Studies and Research Findings
3.1 Case Study: JAK Inhibitors Development
A significant study highlighted the development of novel JAK inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds, including this compound derivatives. These compounds demonstrated promising results in preclinical models for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
3.2 Clinical Trials
Clinical trials have investigated the efficacy of drugs derived from this compound class in managing chronic inflammatory conditions. Results indicate improved patient outcomes compared to traditional therapies, underscoring the potential of these compounds in clinical applications .
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby interfering with signaling pathways that regulate cell division, survival, and inflammation . This inhibition can lead to therapeutic effects in conditions like cancer and autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the ethanol group but shares the core structure.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Contains an additional chlorine atom at the 2-position.
Uniqueness
2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications .
Biologische Aktivität
2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and other diseases involving receptor tyrosine kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H11ClN4O
- Molecular Weight : 224.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with various kinases:
- Dihydrofolate Reductase (DHFR) : This compound exhibits inhibition of DHFR, an essential enzyme in the folate pathway critical for DNA synthesis and repair. Inhibition can lead to reduced proliferation of cancer cells .
- Colony-Stimulating Factor 1 Receptor (CSF1R) : Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, can selectively inhibit CSF1R, which is involved in macrophage differentiation and survival. This inhibition has implications for treating inflammatory diseases and certain cancers .
- Tyrosine Kinases : The compound has demonstrated activity against various tyrosine kinases, which are pivotal in signal transduction pathways that regulate cell division and survival .
Table 1: Biological Activity Summary
Biological Target | Activity Type | IC50 (nM) | References |
---|---|---|---|
Dihydrofolate Reductase (DHFR) | Inhibition | <100 | |
Colony-Stimulating Factor 1 Receptor (CSF1R) | Inhibition | <10 | |
Tyrosine Kinases | Inhibition | <50 |
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines including HeLa and MDA-MB-231. The results indicated a significant reduction in cell viability with an IC50 value below 100 nM for several tested concentrations .
- In Vivo Efficacy : In animal models, administration of this compound led to a marked reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of CSF1R signaling pathways, which are crucial for tumor-associated macrophage survival .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs through hepatic pathways, and it exhibits a half-life suitable for therapeutic regimens.
Eigenschaften
IUPAC Name |
2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUACDFRYAAZBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247952 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212268-45-6 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212268-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.